3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 2-fluoro-4-methoxyphenyl group and a hydroxyl group at the 3-position. The azetidine ring is known for its biological activity and is a core structure in various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the use of 2-fluoro-4-methoxyaniline as a starting material. This compound undergoes a series of reactions, including alkylation and cyclization, to form the azetidine ring . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is typically carried out under mild conditions, and the product is obtained in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent ratios, is crucial to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol has a wide range of applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)azetidin-3-ol: Similar structure but lacks the methoxy group.
3-(2-Fluoro-4-nitrophenyl)azetidin-3-ol: Similar structure but contains a nitro group instead of a hydroxyl group.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol is unique due to the presence of both the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-14-7-2-3-8(9(11)4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
NABMLAFIINSFSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CNC2)O)F |
Origin of Product |
United States |
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